molecular formula C11H18N4 B1490567 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine CAS No. 1239742-78-9

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine

Cat. No. B1490567
CAS RN: 1239742-78-9
M. Wt: 206.29 g/mol
InChI Key: YMDHLBHODDTZFF-UHFFFAOYSA-N
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Description

The compound “6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine” is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction involving a 1,3-dicarbonyl compound and an amidine . The piperidine ring could be formed through a variety of methods, including the cyclization of a suitable amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It could potentially undergo a variety of reactions, including those typical of amines, ethers, and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Role in Drug Design

Piperidines, which are part of the structure of “6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Other Compounds

This compound has been used in the synthesis of other compounds. The piperidine moiety in the structure can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biochemical and Physiological Effects

The compound has been studied for its biochemical and physiological effects. Piperidine derivatives have been found to exhibit a wide range of biological activities .

Development of New Therapeutic Agents

“6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine” has been used in the development of new therapeutic agents. The piperidine moiety is a common structural element in many drugs, contributing to their pharmacological activity .

Antiviral Activity

Some structurally similar compounds have shown antiviral activity . For example, novel non-glutamate 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .

Targeted Kinase Inhibitors

In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), a series of new compounds, specifically halogenated ‘ (E)-4- ((7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were successfully synthesized . These compounds could potentially be used in cancer treatment.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve testing its activity against various biological targets, studying its behavior in the environment, or developing new methods for its synthesis .

properties

IUPAC Name

6-ethyl-N-piperidin-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-9-6-11(14-8-13-9)15-10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDHLBHODDTZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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